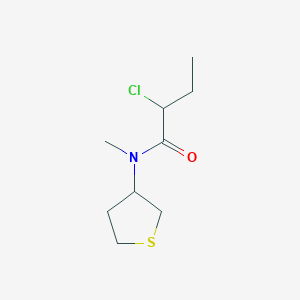
2-chloro-N-methyl-N-(tetrahydrothiophen-3-yl)butanamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula, which gives the number of each type of atom in a molecule. Unfortunately, the specific molecular structure of “2-chloro-N-methyl-N-(tetrahydrothiophen-3-yl)butanamide” is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity : A study by Zhou Yawen (2004) describes the synthesis of related compounds through a series of chemical reactions, highlighting the potential of "2-chloro-N-methyl-N-(tetrahydrothiophen-3-yl)butanamide" and similar substances in chemical synthesis and modification (Zhou Yawen, 2004).
Organocatalytic Applications : Mohammad N. Noshi (2014) discusses a derivative of butanamide used as a chiral organocatalyst in asymmetric reduction processes. This indicates potential applications of "this compound" in facilitating specific stereoselective chemical reactions (Mohammad N. Noshi, 2014).
Solvent Effects in Chemical Reactions : Research by P. Delaney and R. Johnstone (1985) investigates how solvent choice impacts the chlorination of tetrahydrothiophens, which could be relevant for understanding the reactivity of "this compound" in different solvent environments (P. Delaney & R. Johnstone, 1985).
Biological Activity : A study by N. Mathew et al. (2015) on various butanamide derivatives, including the one , shows significant activity as α-amylase inhibitors. This suggests possible applications in treating diseases like diabetes or for use in food industry (N. Mathew et al., 2015).
Thioacetalization Reagent : Jun Liu and others (2004) describe the use of a related thioacetalization reagent, indicating potential applications of "this compound" in organic synthesis, particularly in odorless thioacetalization processes (Jun Liu et al., 2004).
Synthesis of Heterocyclic Compounds : A. Fadda, E. Abdel‐Galil, and K. Elattar (2015) review the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds, showing the relevance of "this compound" in the synthesis of complex heterocyclic structures (A. Fadda et al., 2015).
Dipeptidyl Peptidase IV Inhibitors : Aiko Nitta and colleagues (2012) discuss butanamide derivatives as potent dipeptidyl peptidase IV inhibitors, suggesting potential therapeutic applications of "this compound" in diabetes and related metabolic disorders (Aiko Nitta et al., 2012).
Local Anaesthetic Activity : V. Saxena et al. (1984) synthesized basic N-(5-aryl-1,3,4-oxadiazol-2-yl) butanamides demonstrating considerable local anaesthetic activity. This research can guide the exploration of "this compound" in developing new anesthetic agents (V. Saxena et al., 1984).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-N-(thiolan-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNOS/c1-3-8(10)9(12)11(2)7-4-5-13-6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQAPQLMGCYHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCSC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



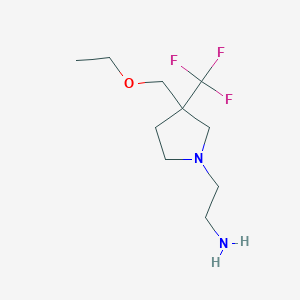
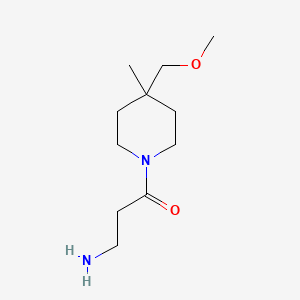
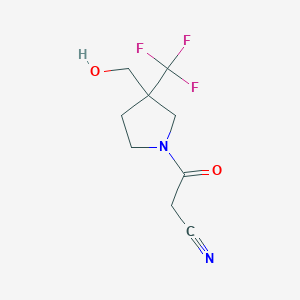
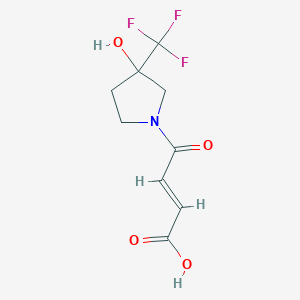


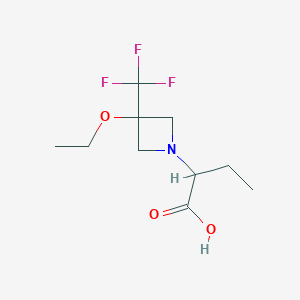
![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1490276.png)
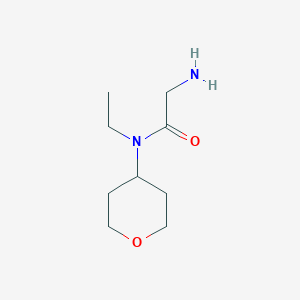
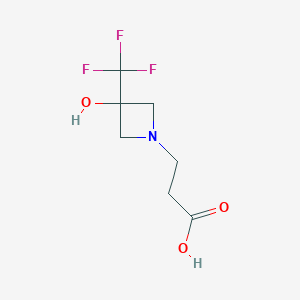



![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1490286.png)